Product packaging for 1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone(Cat. No.:CAS No. 1000342-97-1)

1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone

Cat. No.: B3044387
CAS No.: 1000342-97-1
M. Wt: 330.08 g/mol
InChI Key: NZFIEFPPEKNKGO-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Heterocyclic System in Chemical Research

Indole Core as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The term "privileged scaffold" was introduced to define molecular frameworks that are capable of binding to a variety of biological receptors with high affinity. ingentaconnect.com The indole nucleus is a quintessential example of such a scaffold. ingentaconnect.comresearchgate.net This versatility arises from its structural resemblance to the amino acid tryptophan, allowing it to interact with numerous protein structures and enzymes. jchr.orgchula.ac.th The indole ring's size, aromaticity, and hydrogen-bonding capabilities enable it to fit into the binding pockets of diverse biological targets, including G-protein coupled receptors (GPCRs). ingentaconnect.comnih.gov Consequently, the indole substructure is found in a wide array of approved drugs, such as the anti-inflammatory agent indomethacin, the migraine medication sumatriptan, and the HMG-CoA reductase inhibitor fluvastatin. nih.govingentaconnect.com

Broad Spectrum of Biological Activities Associated with Indole Derivatives

The structural versatility of the indole scaffold allows for the introduction of various substituents, which can significantly alter its biological activity. mdpi.com This has led to the development of indole derivatives with an exceptionally broad range of pharmacological effects. mdpi.comnih.govnih.gov Researchers have successfully synthesized and tested indole-containing compounds for numerous therapeutic applications, demonstrating their potential in addressing major healthcare challenges. mdpi.comnih.gov The diverse activities exhibited by indole derivatives make them a subject of continuous and intensive investigation in modern drug discovery. scilit.comnih.govresearchgate.net

Biological ActivityDescriptionReference Index
AnticancerIndole derivatives have been shown to inhibit cancer cell proliferation by targeting various pathways, including tubulin polymerization and protein kinases. researchgate.netnih.gov nih.govchula.ac.thmdpi.comnih.gov
AntimicrobialThese compounds have demonstrated efficacy against a range of pathogens, including drug-resistant bacteria and fungi. chula.ac.thmdpi.comnih.gov chula.ac.thmdpi.comscilit.com
Anti-inflammatoryMany indole derivatives act as anti-inflammatory agents, with some functioning as inhibitors of enzymes like COX1 and COX2. nih.govjchr.orgnih.gov nih.govnih.govscilit.com
AntiviralThe indole scaffold is present in molecules that show activity against various viruses, including HIV. chula.ac.thscilit.com chula.ac.thscilit.comnih.gov
NeuroprotectiveDerivatives have been investigated for roles in managing neurodegenerative diseases like Alzheimer's. mdpi.comnih.govresearchgate.net mdpi.comnih.govresearchgate.net
AntidiabeticCertain indole compounds show potential in managing metabolic disorders such as diabetes. chula.ac.thmdpi.comscilit.com chula.ac.thmdpi.comscilit.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IN2O3 B3044387 1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone CAS No. 1000342-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-iodo-5-nitroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFIEFPPEKNKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=C(C=C21)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646815
Record name 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-97-1
Record name 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Rationale for Investigating Substituted Indole Analogs

Importance of Halogenation (Iodine) in Indole Derivatization

The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. Iodine, in particular, offers unique advantages. Halogenation of indoles is of prime importance due to the versatility of the resulting compounds as starting materials for synthesizing other bioactive molecules. researchgate.net

A key interaction enabled by heavier halogens like chlorine, bromine, and iodine is the halogen bond. acs.org This is a non-covalent interaction where the halogen atom acts as a Lewis acid (an electron acceptor), forming a directed bond with an electron donor (Lewis base) in a biological target's binding pocket. acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom known as a "sigma-hole". acs.orgnih.gov The ability of iodine to form these halogen bonds can significantly enhance binding affinity and specificity for a target protein. acs.orgnamiki-s.co.jp Furthermore, the introduction of a bulky iodine atom can alter the molecule's conformation and metabolic stability.

Mechanistic Implications of Nitro Group Substitution

The nitro group (–NO₂) is one of the strongest electron-withdrawing groups used in medicinal chemistry. fiveable.mevaia.comnumberanalytics.com Its presence on the indole ring has profound mechanistic implications. researchgate.net

Electronic Effects : The nitro group strongly pulls electron density away from the aromatic ring through both inductive and resonance effects. vaia.comresearchgate.netyoutube.com This deactivation significantly alters the chemical reactivity of the indole nucleus and can change how the molecule interacts with biological macromolecules. fiveable.menumberanalytics.com The strong electron-accepting character of the nitro group can enhance interactions with proteins, nucleic acids, and enzymes. researchgate.net

Bioreduction : The nitro group can be metabolically reduced within cells to form reactive intermediates like nitroso and hydroxylamine (B1172632) species. nih.govsvedbergopen.com This bioreductive activation is the mechanism of action for several antimicrobial and anticancer drugs. acs.orgmdpi.com Therefore, incorporating a nitro group can be a strategy to design prodrugs that become active under specific physiological conditions, such as the hypoxic environment of tumors. researchgate.netacs.org

Pharmacophore and Toxicophore : The nitro group is considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity). nih.gov Its utility in drug design depends on balancing its therapeutic effects against potential toxicity risks arising from its reduction. svedbergopen.comacs.org

Role of N-Acylation in Indole Chemistry and Biological Activity

The attachment of an acetyl group (–C(O)CH₃) to the nitrogen atom of the indole ring, known as N-acylation, is a critical modification found in many pharmaceuticals and bioactive molecules. nih.gov This functionalization serves several purposes in drug design.

Firstly, it removes the hydrogen-bond donating capability of the indole N-H group, which can be crucial for modulating binding affinity to a target receptor. Secondly, the N-acetyl group alters the electronic properties of the indole ring system. Molecules containing the 1-(1H-indol-1-yl)ethanone core have been specifically identified and optimized as potent inhibitors of biological targets, such as the CBP/EP300 bromodomains, which are relevant in cancer therapy. nih.gov The synthesis of N-acylindoles is an important and challenging task in organic chemistry, as acylation can also occur at other positions on the ring, such as C3. nih.gov Developing methods for selective N-acylation is therefore an active area of research. nih.govresearchgate.net

SubstitutionPrimary Role in Molecular DesignPotential EffectReference Index
6-Iodo Halogen Bond DonorEnhances binding affinity and selectivity to biological targets through σ-hole interactions. acs.orgnamiki-s.co.jpnih.gov
5-Nitro Strong Electron-Withdrawing GroupModulates electronic properties of the indole ring; enables potential bioreductive activation. fiveable.menumberanalytics.comresearchgate.netnih.gov
N-Ethanone (N-Acetyl) Modulator of H-Bonding and ElectronicsRemoves N-H hydrogen bond donor capability; key feature in certain classes of enzyme inhibitors. nih.govnih.gov

Strategic Approaches to Indole Core Construction for Precursor Synthesis

The construction of the indole core is the foundational step in synthesizing complex derivatives. The choice of method often depends on the desired substitution pattern of the final molecule. For a precursor to this compound, a strategy that allows for functionalization at the C5 and C6 positions is essential.

One prominent method is the Batcho-Leimgruber indole synthesis , which is versatile for creating indoles with various substituents. This method involves the reaction of an o-nitrotoluene derivative with a dimethylformamide dimethyl acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. This approach is particularly useful for synthesizing indoles with pre-existing nitro groups, which can then be further functionalized. For instance, (4-methyl-3,5-dinitrophenyl)phosphonates have been successfully converted into (4-nitro-1H-indol-6-yl)phosphonates using this protocol, demonstrating its utility in creating substituted nitroindoles. researchgate.net

Transition metal-catalyzed methods, particularly those using palladium, have become powerful tools for indole synthesis. organic-chemistry.orgmdpi.com The Larock indole synthesis , for example, involves the palladium-catalyzed annulation of an alkyne with a 2-iodoaniline. This strategy offers a high degree of flexibility in introducing substituents on both the aniline (B41778) and alkyne components, allowing for the pre-installation of functional groups that can direct subsequent reactions or be part of the final target structure.

Another strategic approach involves the functionalization of pre-formed, simpler indole scaffolds. Recent advances have focused on the direct C-H functionalization of the indole's benzene (B151609) ring (the benzenoid core), which has traditionally been more challenging than functionalizing the pyrrole (B145914) ring. nih.govresearchgate.netnih.gov These methods often employ directing groups to achieve site-selectivity at the C4, C5, C6, or C7 positions. researchgate.netnih.gov For the synthesis of the target compound, one could envision starting with an N-acetylindole and employing a C-H functionalization strategy to introduce the iodo and nitro groups sequentially.

Indole Synthesis Strategy Key Reactants Description Relevance to Precursor Synthesis
Batcho-Leimgruber o-Nitrotoluene derivative, DMF-DMATwo-step process involving enamine formation and reductive cyclization.Allows for the synthesis of indoles with pre-existing nitro groups. researchgate.net
Larock Annulation 2-Iodoaniline derivative, AlkynePalladium-catalyzed coupling and cyclization.Highly flexible for introducing a variety of substituents on the core structure. mdpi.com
Direct C-H Functionalization Substituted Indole, Metal CatalystActivation and functionalization of specific C-H bonds on the indole ring.Enables late-stage introduction of functional groups onto a pre-formed indole core. researchgate.netnih.gov

Regioselective Functionalization of the Indole Ring

Once a suitable indole precursor is obtained, the introduction of the nitro and iodo groups at the C5 and C6 positions, respectively, must be performed with high regioselectivity. The N-acetyl group plays a crucial role as a protecting group and influences the electronic properties of the indole ring, thereby directing the position of electrophilic substitution.

Introduction of the Nitro Group: Nitration Reactions

Nitration of the indole ring is a classic electrophilic aromatic substitution. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the ring. For N-unsubstituted indoles, nitration typically occurs at the C3 position. However, when the C3 position is blocked or when the nitrogen is protected (e.g., with an acetyl group), nitration is directed to the benzene ring.

Nitration of 1,3-diacetylindole (B99430) with concentrated nitric acid in sulfuric acid has been shown to yield a mixture of products, including 3-acetyl-5-nitroindole. umn.edu This indicates that under these conditions, the C5 position is susceptible to nitration. For the synthesis of the target compound, a potential route involves the nitration of 1-acetyl-6-iodoindole. The existing iodo group at C6 would likely influence the position of the incoming nitro group.

Alternative, milder nitration methods have been developed to avoid the harsh conditions of strong acids, which can be detrimental to sensitive indole substrates. A non-acidic, metal-free protocol using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) generates trifluoroacetyl nitrate (B79036) in situ as the electrophilic nitrating agent. nih.govrsc.org This system has demonstrated high regioselectivity for the C3 position in many indoles, but it has also been effective for substrates already substituted on the benzene ring, yielding 3-nitroindoles in good to excellent yields. nih.govnih.gov The compatibility of this method with various functional groups makes it a potentially valuable strategy. rsc.org

Nitration Method Reagents Key Features Typical Regioselectivity
Classical Nitration Conc. HNO₃ / H₂SO₄Harsh acidic conditions.C5 and C6 on N-acetylindoles. umn.edu
Metal-Free Nitration Ammonium tetramethylnitrate / TFAAMild, non-acidic conditions.Primarily C3, but compatible with substituted indoles. nih.govrsc.org

Introduction of the Iodine Substituent: Iodination Methodologies

Iodination of the indole ring can be achieved through several methods, ranging from direct reaction with molecular iodine to more sophisticated reagent-mediated and metal-catalyzed processes. Halogenated indoles are valuable intermediates for further chemical transformations, such as cross-coupling reactions. researchgate.net

Direct iodination of indoles with molecular iodine (I₂) can be challenging due to the low electrophilicity of iodine. researchgate.net The reaction often requires activation or specific conditions to proceed efficiently. For many electron-rich aromatic compounds, direct iodination using I₂ in the presence of a nitrate salt like AgNO₃ under solvent-free grinding conditions has been reported as an environmentally friendly approach. mdpi.com However, for indoles, direct iodination with I₂ often leads to mixtures of products or reaction at the most nucleophilic C3 position.

To overcome the limitations of direct iodination, more reactive iodine sources or reagent systems are employed.

Iodine monochloride (ICl) is a more potent electrophile than I₂. A convenient method for the iodination of a wide range of indoles involves the use of ICl in the presence of Celite®. researchgate.netresearchgate.net This procedure has been successfully applied to various substituted indoles and related heterocycles. researchgate.net For instance, 3-substituted indoles can be regioselectively iodinated, often at the C2 position. researchgate.net The use of ICl provides a powerful tool for creating iodoindoles under relatively mild conditions. nih.govnih.gov

The I₂/tert-butyl hydroperoxide (TBHP) system is another effective combination for various transformations involving indoles, including oxidation and amination. organic-chemistry.orgacs.orgacs.orgnih.gov While primarily known for mediating oxidative reactions, the I₂/TBHP system can generate electrophilic iodine species capable of functionalizing the indole ring. researchgate.net This system operates through radical or ionic pathways, depending on the specific reaction, and offers a metal-free alternative for indole functionalization. organic-chemistry.org

Transition metal catalysis provides a highly efficient and regioselective route for the C-H functionalization of indoles, including iodination. researchgate.net Copper-catalyzed reactions are particularly noteworthy. An efficient domino process for the aerobic oxidative C-H iodination and nitration of indoles has been reported using a copper catalyst. researchgate.net This one-pot reaction proceeds under mild conditions to yield 3-iodo-2-nitroindoles with high regioselectivity. The proposed mechanism involves a Cu(III)-iodide species that undergoes electrophilic addition at the C3 position. researchgate.net While this specific example functionalizes the pyrrole ring, the principle of copper-catalyzed C-H iodination can be extended to the benzenoid ring, often through the use of a directing group to control the site of reaction. nih.gov

Iodination Method Reagents/Catalyst Description Typical Regioselectivity
Direct Iodination I₂ / Activating AgentDirect electrophilic substitution with molecular iodine.Often C3, can be unselective.
Reagent-Mediated ICl / Celite®Utilizes a more electrophilic iodine source for efficient reaction. researchgate.netDependent on indole substitution. researchgate.net
Reagent-Mediated I₂ / TBHPOxidative system that can generate electrophilic iodine. researchgate.netUsed in various indole functionalizations. organic-chemistry.orgacs.org
Metal-Catalyzed Copper Catalyst / Iodine SourceDomino C-H iodination and nitration. researchgate.netHigh regioselectivity, often directed by catalyst/substrate interaction. nih.gov
Applications of Hypervalent Iodine Reagents in Indole Functionalization

Hypervalent iodine reagents have become powerful tools in modern organic synthesis, prized for their low toxicity and unique reactivity, often mimicking transition metals. chim.itorganic-chemistry.org These reagents are particularly effective in the functionalization of heterocyclic compounds like indole. Their applications include promoting oxidative cyclizations for indole synthesis, as well as direct C-H functionalization of the indole core. chim.it

For the potential synthesis of an iodo-substituted indole, hypervalent iodine reagents offer a compelling alternative to traditional methods that might use molecular iodine with an oxidizing agent. Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) can activate the iodine source or act as oxidants in C-H iodination reactions. chim.itnih.gov For instance, the combination of PhI(OAc)₂ and I₂ can generate the reactive IOAc species in situ, which has been used for the directed iodination of C-H bonds. nih.gov This approach could be instrumental in achieving regioselective iodination on an electron-deficient nitro-indole ring system, a transformation that can be challenging due to the deactivating nature of the nitro group. While direct C-H iodination often targets the electron-rich C3 or C2 positions, specific directing groups or reaction conditions can steer the functionalization to the benzene portion of the indole.

N-Acylation for Ethanone (B97240) Moiety Introduction

The introduction of an ethanone (acetyl) group at the N1 position of the indole ring is a critical step in the synthesis of the target molecule. N-acylation of indoles transforms the pyrrolic nitrogen into an amide, which significantly alters the chemical properties of the indole ring. This modification withdraws electron density from the ring system, making it less susceptible to electrophilic attack.

Acylation at the Indole Nitrogen (N1)

Direct N-acylation of the indole nitrogen is a common transformation. The indole NH is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH), to form an indolide anion. This highly nucleophilic anion readily reacts with an acylating agent like acetyl chloride or acetic anhydride to furnish the N-acetylated product. jst.go.jp This method is highly efficient for achieving exclusive N-acylation. For substrates that may be sensitive to strong bases, alternative methods have been developed. For example, chemoselective N-acylation can be achieved using thioesters as the acyl source in the presence of a base like cesium carbonate.

One documented procedure for a similar compound, N-acetyl-3-iodo-7-nitroindole, involves treating the 7-nitroindole (B1294693) precursor with sodium hydride (NaH) and N,N-dimethyl-4-aminopyridine (DMAP), followed by the addition of acetic anhydride. jst.go.jp A similar strategy would be directly applicable to a 6-iodo-5-nitro-1H-indole intermediate to yield the final target compound.

Indole SubstrateAcylating AgentBase/CatalystSolventYieldReference
6-BromoindoleMethyl bromoacetateNaHDMF- nih.gov
3-Iodo-7-nitroindoleAcetic anhydrideNaH, DMAPTHF- jst.go.jp
3-Methyl-1H-indoleS-methyl butanethioateCs₂CO₃Xylene62%-
Friedel-Crafts Acetylation Approaches

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring via electrophilic aromatic substitution, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org When applied to the indole molecule, this reaction overwhelmingly favors acylation at the electron-rich C3 position of the pyrrole ring, rather than the N1 position. Direct N-acylation under Friedel-Crafts conditions is not a feasible pathway.

Furthermore, Friedel-Crafts reactions are generally ineffective on strongly deactivated aromatic rings. youtube.com The presence of a powerful electron-withdrawing group, such as the nitro group in 5-nitroindole (B16589), deactivates the benzene ring towards electrophilic attack, making a Friedel-Crafts reaction at the C6 position exceptionally difficult. Therefore, this approach is not a viable strategy for either the N-acetylation or the C6-iodination (via a related electrophilic halogenation) of a nitro-indole precursor.

Multi-Component Reaction Approaches for Indole Derivatization

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, such as polysubstituted indoles, in a single step from three or more starting materials. acs.orgnih.govrsc.org This approach aligns with the principles of green chemistry by minimizing steps and waste. Various MCRs have been developed for creating diverse indole derivatives, often by constructing the indole core itself or by functionalizing a pre-existing indole.

For a highly substituted target like this compound, a hypothetical MCR could be envisioned that brings together precursors containing the necessary functionalities. For example, a modified Fischer indole synthesis or a Ugi-type reaction could potentially assemble a complex indole from simpler building blocks. nih.govrug.nl A two-step process involving an Ugi-tetrazole four-component reaction followed by an acidic ring closure has been reported to produce highly substituted indoles, demonstrating the power of MCRs in generating molecular diversity. nih.govrug.nl While a specific MCR for the target compound is not documented, the principles of MCRs suggest a possible, albeit complex, convergent synthetic route.

Derivatization from Precursor Indole Systems

The most logical and practical approach to synthesizing this compound is through the stepwise functionalization of a simpler, precursor indole molecule. This strategy allows for controlled, regioselective introduction of each substituent. The synthesis would likely begin with an indole already containing one of the required groups, followed by the sequential addition of the remaining functionalities.

Synthesis from Nitro-Indole Intermediates

Given the availability of various nitroindoles, starting with a nitro-indole intermediate is a highly plausible synthetic strategy. acs.org The synthesis of 4-, 5-, 6-, and 7-nitroindoles has been well-established, often through the Fischer indole synthesis using the corresponding nitrophenylhydrazones. zenodo.org

A likely precursor for the target compound is 5-nitro-1H-indole, which is commercially available. The synthetic sequence would then involve:

Regioselective Iodination: The most challenging step would be the regioselective iodination of 5-nitro-1H-indole at the C6 position. The nitro group at C5 directs electrophiles primarily to the C7 position and deactivates the ring. However, radical-based iodination protocols have been shown to achieve regioselectivity that can differ from classical electrophilic substitution patterns. For example, a radical-based C-H iodination has been developed for quinolines and other heterocycles, which could potentially be adapted for this purpose. scispace.comrsc.org

N-Acetylation: Once the 6-iodo-5-nitro-1H-indole intermediate is obtained, the final N-acetylation step can be carried out using standard conditions, such as treatment with acetic anhydride in the presence of a base, as previously described. jst.go.jp

Functionalization of 5-nitroindole has been demonstrated; for example, the Vilsmeier-Haack reaction introduces a formyl group at the C3 position, indicating that the molecule is reactive towards certain electrophilic substitutions despite the deactivating nitro group. d-nb.info

Table 2: Examples of Indole Functionalization Reactions
Reaction TypeSubstrateReagentsPosition of FunctionalizationYieldReference
IodinationQuinolinesTBHP, I₂C345-80% scispace.com
Iodination6-MethoxyquinolineTBHP, I₂C560-70% scispace.com
NitrationN-Boc-Indole(CH₃)₄NNO₃, (CF₃CO)₂OC3Good to Excellent nih.gov
Vilsmeier-Haack5-Nitro-1H-indolePOCl₃, DMFC360% d-nb.info

Synthetic Routes Involving Reduction of Nitro Group to Amino Group

The reduction of the nitro group in this compound to the corresponding 5-amino derivative is a crucial transformation for the synthesis of various functionalized indoles. Several established methods for the reduction of aromatic nitro groups can be employed, with the choice of reagent being critical to ensure chemoselectivity and avoid unwanted side reactions, particularly dehalogenation.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. The use of palladium on carbon (Pd/C) as a catalyst with hydrogen gas is a standard procedure. google.com However, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the iodo substituent is reductively cleaved. commonorganicchemistry.com To mitigate this, alternative catalysts or modified conditions are often necessary. Raney nickel, for instance, is sometimes preferred for substrates where dehalogenation is a concern. beilstein-journals.org Another approach to suppress dehalogenation involves the use of specific catalyst systems, such as platinum on carbon in the presence of a dehalogenation suppressor like a heterocyclic nitrogen base. commonorganicchemistry.com

Chemical reduction methods offer an alternative to catalytic hydrogenation and are often more tolerant of halogen substituents. Reagents such as tin(II) chloride (SnCl2) in acidic media, iron powder in acetic acid, or zinc dust are widely used for the reduction of nitro groups in the presence of other reducible functionalities. beilstein-journals.org These methods are generally mild and provide good yields of the corresponding anilines. For instance, the reduction of a nitro group in the presence of a halogen is a well-established transformation in organic synthesis. nih.gov

The successful reduction of this compound would yield 1-(5-amino-6-iodo-1H-indol-1-yl)ethanone, a valuable intermediate for further functionalization. The general conditions for these transformations are summarized in the table below.

Reagent/CatalystSolvent(s)Typical ConditionsPotential AdvantagesPotential Disadvantages
H₂, Pd/CEthanol, Methanol, Ethyl acetateRoom temperature to 50°C, 1-4 atm H₂High efficiency, clean reactionPotential for dehalogenation
H₂, Raney NickelEthanol, MethanolRoom temperature to 50°C, 1-4 atm H₂Less prone to dehalogenation than Pd/CPyrophoric nature of the catalyst
SnCl₂·2H₂OEthanol, HClRefluxGood for halogenated substratesStoichiometric amounts of tin salts required
Fe, NH₄Cl or AcOHEthanol/Water, Acetic acidRefluxInexpensive, mildRequires acidic conditions, workup can be tedious
Na₂S₂O₄THF/WaterRoom temperatureMild conditionsCan sometimes lead to over-reduction

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Indole Synthesis

The presence of an iodo substituent at the C6 position of the indole ring in this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool for the synthesis of biaryl and other coupled products.

In a typical Suzuki-Miyaura reaction, the aryl iodide (in this case, the indole derivative) is reacted with an aryl or vinyl boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

A variety of palladium catalysts, ligands, bases, and solvent systems have been developed to optimize the Suzuki-Miyaura coupling for a wide range of substrates. For haloindoles, common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and various palladium pre-catalysts in combination with phosphine (B1218219) ligands such as PPh₃, SPhos, or XPhos. commonorganicchemistry.com The choice of base, often a carbonate (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄), is crucial for the efficiency of the transmetalation step. The reaction is typically carried out in solvents like dioxane, toluene, or dimethylformamide (DMF), often with the addition of water.

The application of the Suzuki-Miyaura coupling to this compound would allow for the introduction of a wide variety of substituents at the C6 position of the indole nucleus, leading to the synthesis of novel and potentially biologically active compounds. The general parameters for such a reaction are outlined below.

ComponentExamplesRole in the Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the oxidative addition and reductive elimination steps.
Ligand PPh₃, XPhos, SPhos, Buchwald ligandsStabilizes the palladium center and influences catalytic activity.
Boron Reagent Arylboronic acids, Vinylboronic acids, Boronic estersProvides the carbon nucleophile for the cross-coupling.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the boronic acid for transmetalation.
Solvent Dioxane, Toluene, DMF, Ethanol/WaterSolubilizes reactants and influences reaction rate and yield.

Structure Activity Relationship Sar and Structural Analysis of Substituted Indole Ethanones

Conformational Analysis and Tautomerism in N-Acylated Indoles

N-acylated indoles, such as 1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone, exhibit distinct conformational and tautomeric properties. The acylation of the indole (B1671886) nitrogen introduces a carbonyl group, which influences the planarity and electronic distribution of the entire indole system. Molecules containing N-acylindole moieties are prevalent in pharmaceuticals due to their unique structural and biological properties. beilstein-journals.org

The N-acylation process itself can be challenging due to the multiple reactive sites on the indole ring, with acylation often occurring at the C3 position. beilstein-journals.orgnih.gov However, selective N-acylation methods have been developed to yield compounds like the one . beilstein-journals.orgnih.gov The presence of the N-acetyl group restricts the rotation around the N-C(O) bond, leading to the possibility of syn- and anti-periplanar conformers. The preferred conformation is influenced by the steric and electronic nature of the substituents on the indole ring. In some complex systems involving N-acyl groups, valence tautomerism, an equilibrium between different electronic states, has been observed, which can be influenced by factors like metal coordination and bond distances. acs.org While indole-3-pyruvic acid is known to undergo keto-enol tautomerism, which is crucial for its biological effects, the N-acetyl group in this compound stabilizes the keto form at the N1 position, making such tautomerism less relevant for this specific compound. nih.gov

Stereochemical Considerations in Substituted Indole Systems

Stereochemistry plays a vital role in the biological activity of indole derivatives. While this compound itself is achiral, the introduction of substituents or their interaction with chiral environments like biological receptors necessitates stereochemical considerations. For instance, electrophilic substitution at the C3 position of a 3-substituted indole can proceed through a 3,3-disubstituted indolenine intermediate, which has significant stereochemical implications for the final product. The synthesis of chiral indole derivatives often employs enantioselective catalysis to control the stereochemical outcome, highlighting the importance of stereoisomerism in determining biological function. mdpi.com

Structural Elucidation via Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the available literature, analysis of related substituted indoles and a structurally similar indazole provides valuable insights.

Table 1: Crystallographic Data for a Related N-Acylated Heterocycle

Compound Name Formula Crystal System Space Group Key Structural Features Ref

Impact of Substituent Position and Nature (Iodo, Nitro, Ethanone) on Indole Scaffold Properties

The electronic and steric properties of the indole scaffold are significantly modulated by its substituents.

Nitro Group (at C5): The nitro group is a very strong electron-withdrawing group, acting through both inductive and resonance effects. researchgate.net Its presence at the C5 position significantly deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution and increases the acidity of the indole N-H proton (in the unacylated precursor). The strong electron-attracting nature of the nitro group can be described by various substituent constants and quantum chemistry models. researchgate.net This group also has the potential to engage in specific non-covalent interactions, such as π-hole interactions. nih.gov

Iodo Group (at C6): Halogen substituents have a dual electronic effect. They are inductively electron-withdrawing but can be weakly electron-donating through resonance. For iodine, the inductive effect generally dominates. The iodo group at C6 further influences the electronic landscape of the benzene ring. A key feature of iodine as a substituent is its ability to act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms. etamu.edunih.gov

The combination of a strong deactivating nitro group at C5 and a deactivating iodo group at C6 makes the benzene ring of this compound particularly electron-deficient.

SAR Studies on Related Indole Derivatives

The N1-acyl group is a common modification point in SAR studies of indole derivatives. The nature of this group can profoundly affect potency and selectivity for biological targets. For instance, in the development of CFTR potentiators, modifications to the N-acyl group on a tetrahydro-γ-carboline (a related indole structure) were explored to optimize activity. acs.org Similarly, studies on N-acyl O-indolylalkyl ethanolamines showed that the type of indole acid derivative used for acylation influenced their plant-growth regulatory activities. nih.gov Bulky aliphatic acyl groups on the indole nitrogen have also been shown to influence the stereoselectivity of certain reactions, achieving excellent enantioselectivity. mdpi.com This indicates that the ethanone (B97240) group in this compound is a key determinant of its interactions and could be modified to tune its biological or chemical properties.

Table 2: Effect of N-Acyl Modification on Biological Activity (Illustrative Examples)

Base Scaffold N-Acyl Modification Target/Activity Observation Ref
Tetrahydro-γ-carboline Varied heteroaryl acyl groups CFTR Potentiator Activity is highly sensitive to the nature and substitution of the acyl group. acs.org
Indole Pivaloyl, 1-adamantanecarbonyl Catalytic Alkylation Bulky acyl groups led to excellent enantioselectivities (up to 95% ee). mdpi.com

Halogen Groups: Halogens, particularly iodine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (σ-hole) and interacts with a nucleophile. etamu.edu The strength of this bond is influenced by other substituents on the aromatic ring; electron-withdrawing groups enhance the positive character of the σ-hole, leading to stronger halogen bonds. etamu.edu The iodine at the C6 position of this compound, influenced by the adjacent electron-withdrawing nitro group, would be a potent halogen bond donor.

Nitro Groups: The nitro group, due to its strong electron-withdrawing nature, creates a positive electrostatic potential on the nitrogen atom (a π-hole). nih.gov This enables it to interact favorably with electron-rich lone pairs from protein carbonyls or sulfur atoms, with interaction energies estimated around -5 kcal/mol. nih.gov The C5-nitro group in the target compound could therefore play a significant role in its binding to biological macromolecules through these π-hole interactions. researchgate.netnih.gov The position of the nitro group also dictates its influence on the indole's electronic properties and reactivity. For example, a 5-NO2 group has been shown to reduce the nucleophilicity of the indole, preventing certain reactions. nih.gov

The specific 5-nitro, 6-iodo substitution pattern thus creates a unique electronic environment that predisposes the molecule to engage in specific, directional intermolecular interactions, which are likely key to any potential biological activity.

Mechanistic Investigations of Biological Activities Preclinical Focus

Modulatory Effects on Enzyme and Receptor Systems

Substituted indoles are known to interact with a variety of enzymes and receptors, leading to the modulation of their activity. The specific substitution pattern of 1-(6-iodo-5-nitro-1h-indol-1-yl)ethanone, featuring an iodo and a nitro group on the indole (B1671886) ring and an ethanone (B97240) group at the 1-position, suggests the potential for specific interactions with biological macromolecules.

The 1-(1H-indol-1-yl)ethanone scaffold has been identified as a promising starting point for the development of inhibitors of specific molecular targets, including bromodomains. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in the regulation of gene transcription. Their dysregulation is often associated with cancer and inflammatory diseases.

Research into 1-(1H-indol-1-yl)ethanone derivatives has led to the discovery of potent inhibitors of the CREB binding protein (CBP) and its homolog EP300 bromodomains. nih.gov Through a process of fragment-based virtual screening and subsequent optimization, compounds with significant binding affinities have been developed. For instance, a highly potent derivative in this class, compound 32h , demonstrated a half-maximal inhibitory concentration (IC50) of 0.037 µM in an AlphaScreen assay for the CBP bromodomain. nih.gov This potency was found to be two times greater than a known CBP bromodomain inhibitor, SGC-CBP30. nih.gov

Furthermore, these derivatives have shown high selectivity for the CBP/EP300 bromodomains over other bromodomain-containing proteins, which is a critical aspect in the development of targeted therapies. nih.gov While specific binding affinity and selectivity data for this compound are not publicly available, the performance of its structural analogues suggests that it may also exhibit inhibitory activity against these or other bromodomains.

Table 1: Inhibitory Activity of a Potent 1-(1H-indol-1-yl)ethanone Derivative against CBP Bromodomain

CompoundTargetAssayIC50 (µM)
32h CBP BromodomainAlphaScreen0.037

Data pertains to a closely related analogue of this compound.

The structural basis for the inhibition of the CBP bromodomain by 1-(1H-indol-1-yl)ethanone derivatives has been elucidated through co-crystallization studies. A cocrystal structure of an inhibitor from this class, compound 22e , in complex with the CBP bromodomain has provided key insights into the ligand-target interactions. nih.gov These structural studies are instrumental for understanding the binding mode and for guiding further optimization of the indole scaffold to enhance potency and selectivity. The specific interactions observed in such crystal structures typically involve hydrogen bonds and hydrophobic interactions with key residues within the bromodomain binding pocket.

Inhibition of Specific Molecular Targets (e.g., Bromodomains, Kinases)

Cellular Pathways and Molecular Responses

The cellular effects of substituted indoles are often the result of their influence on critical signaling pathways and molecular responses that govern cell fate. The presence of a nitro group in this compound is particularly significant, as this functional group can be involved in specific bioreductive activation mechanisms, especially under hypoxic conditions prevalent in solid tumors.

Derivatives of 5-nitroindole (B16589) have demonstrated notable antiproliferative effects in preclinical cancer models. nih.govnih.gov The mechanisms underlying this activity are multifaceted. One key mechanism involves the generation of reactive oxygen species (ROS). nih.govnih.gov Elevated levels of ROS can induce cellular stress and damage to macromolecules, ultimately leading to cell death.

Another important aspect of the antiproliferative activity of some 5-nitroindole compounds is their ability to bind to and stabilize G-quadruplex structures in the promoter region of oncogenes, such as c-Myc. nih.govnih.gov The stabilization of these non-canonical DNA structures can lead to the downregulation of the corresponding oncogene's expression at both the transcriptional and translational levels. nih.gov This, in turn, can inhibit cell proliferation and induce cell cycle arrest. nih.gov For example, certain pyrrolidine-substituted 5-nitroindole compounds have been shown to induce cell cycle arrest in the sub-G1/G1 phase in cancer cells. nih.gov

In studies on human cancer cell lines, such as HeLa cells, specific 5-nitroindole derivatives have exhibited IC50 values in the low micromolar range. nih.gov For instance, compounds 5 and 7 in one study inhibited cell proliferation with IC50 values of 5.08 ± 0.91 µM and 5.89 ± 0.73 µM, respectively. nih.gov

Table 2: Antiproliferative Activity of 5-Nitroindole Derivatives in HeLa Cells

CompoundIC50 (µM)
5 5.08 ± 0.91
7 5.89 ± 0.73

Data pertains to closely related analogues of this compound.

The nitroaromatic group is a key feature of many bioreductive prodrugs that are designed to be activated under the hypoxic (low oxygen) conditions characteristic of solid tumors. nih.gov In the absence of sufficient oxygen, the nitro group can undergo a stepwise reduction process. nih.gov This reduction is typically enzymatic, often mediated by nitroreductases.

The process begins with a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical anion can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) radicals. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form a nitroso intermediate, followed by reduction to a hydroxylamine (B1172632), and ultimately to the corresponding amine. nih.gov These highly reactive intermediates, particularly the nitroso and hydroxylamine species, can covalently bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity and cell death. nih.gov This selective activation in hypoxic environments offers a therapeutic window for targeting tumor cells while sparing well-oxygenated normal tissues.

Induction of Specific Cellular Outcomes (e.g., Cell Death Pathways)

While direct studies on this compound are not available in the current body of scientific literature, the induction of cell death, particularly apoptosis, is a well-documented activity of many indole-containing compounds. nih.gov The structural components of this compound—the indole nucleus, the nitro group, and the iodo substituent—each contribute to a plausible hypothesis for its pro-apoptotic potential.

Indole alkaloids and their derivatives are known to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov The extrinsic pathway is initiated by the binding of ligands to cell surface death receptors, leading to the activation of a caspase cascade, with caspase-8 being a key initiator. nih.gov The intrinsic pathway, on the other hand, is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates caspase-9. nih.gov

The presence of a nitro group on the indole ring can significantly influence its biological activity. Nitroaromatic compounds are known to be bioreduced to highly reactive intermediates that can induce cellular stress, including the generation of reactive oxygen species (ROS). nih.gov This increase in oxidative stress can damage cellular components, including mitochondria, thereby triggering the intrinsic apoptotic pathway.

Based on the activities of related compounds, a hypothetical model for the induction of apoptosis by this compound could involve the mechanisms detailed in the table below.

Potential MechanismKey Molecular EventsRelevant Functional Group
Intrinsic Apoptosis Pathway ActivationIncreased mitochondrial membrane permeability, release of cytochrome c, activation of caspase-9 and caspase-3.Nitro group (via ROS generation), Indole nucleus
Extrinsic Apoptosis Pathway ActivationUpregulation of death receptors (e.g., Fas, DR4/5), activation of caspase-8.Indole nucleus
Modulation of Bcl-2 Family ProteinsUpregulation of pro-apoptotic proteins (e.g., Bax, Bak) and/or downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).Indole nucleus

Metabolic Stability and Biotransformation Pathways

Enzymatic Modifications and Degradation Routes of the Indole Nucleus

The indole nucleus is susceptible to various enzymatic modifications, primarily mediated by cytochrome P450 (CYP) enzymes and dioxygenases. nih.gov These enzymes can catalyze hydroxylation at various positions on the indole ring, leading to the formation of more polar metabolites that can be more readily excreted.

Another potential degradation route for the indole nucleus is the cleavage of the pyrrole (B145914) ring. This process can be initiated by dioxygenase enzymes, leading to the formation of N-formylanthranilic acid and subsequently anthranilic acid. nih.gov These metabolites can then enter other metabolic pathways.

Role of Functional Groups in Metabolic Fate

The functional groups attached to the indole nucleus of this compound play a significant role in directing its metabolic fate.

Nitro group: The nitro group is a key site for metabolic transformation. It can undergo reduction by nitroreductase enzymes, which are present in both mammalian tissues and gut microbiota. nih.gov This reduction is a stepwise process that forms nitroso and hydroxylamine intermediates, ultimately leading to the corresponding amine. nih.gov These intermediates can be highly reactive and may contribute to the compound's biological activity and potential toxicity.

Iodo group: The carbon-iodine bond can be subject to dehalogenation reactions, although this is generally less common for aryl iodides compared to other aryl halides. Reductive dehalogenation can be catalyzed by certain enzymes, leading to the replacement of the iodine atom with a hydrogen atom. The presence of the bulky iodine atom may also sterically hinder the enzymatic metabolism of adjacent sites on the molecule.

Functional GroupPrimary Metabolic PathwayKey EnzymesPotential Metabolites
N-acetyl groupHydrolysisAmidases6-Iodo-5-nitro-1H-indole
Nitro groupReductionNitroreductases (e.g., NQO1)Nitroso, Hydroxylamine, and Amino derivatives
Indole nucleusHydroxylationCytochrome P450 enzymesHydroxylated indole derivatives
Indole nucleusRing cleavageDioxygenasesAnthranilic acid derivatives
Iodo groupReductive dehalogenationDehalogenases5-nitro-1H-indol-1-yl)ethanone

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are often used for such analyses on indole (B1671886) derivatives. neliti.com

The electronic structure of 1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone is significantly influenced by the interplay of its constituent functional groups on the indole core. The indole ring itself is an electron-rich aromatic system. However, the substituents—a nitro group (-NO₂), an iodo group (-I), and an N-acetyl group (-COCH₃)—profoundly modify this electronic landscape.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C5 position significantly reduces the electron density of the benzene (B151609) portion of the indole ring through both resonance and inductive effects. nih.gov

Iodo Group (-I): The iodine atom at the C6 position is an electronegative halogen that withdraws electron density through the inductive effect. However, it can also donate electron density to the aromatic ring via resonance, though this effect is generally weaker than its inductive pull.

The combination of these electron-withdrawing substituents creates a highly electron-deficient aromatic system. This electronic configuration is critical in determining the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictate its reactivity and spectroscopic properties. Studies on related nitroaromatic compounds show that the presence of a nitro group tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.gov

SubstituentPositionElectronic EffectImpact on Indole Ring
Nitro (-NO₂) ** C5Strong Electron-Withdrawing (Resonance & Induction)Decreases electron density significantly, especially on the benzene part. Lowers LUMO energy.
Iodo (-I) **C6Inductive Withdrawal, Weak Resonance DonationDecreases electron density.
Acetyl (-COCH₃) N1Electron-Withdrawing (Resonance & Induction)Decreases electron density on the pyrrole (B145914) part, reducing the ring's overall nucleophilicity.

The distribution of partial charges across the this compound molecule is highly polarized due to the attached functional groups. Quantum chemical calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution.

For this molecule, the most negative electrostatic potential (red regions) is expected to be localized on the oxygen atoms of the nitro and acetyl groups, making them potential sites for hydrogen bond acceptance or interaction with electrophiles. Conversely, the hydrogen atoms and potentially some carbon atoms of the indole ring would exhibit a more positive potential (blue regions), rendering them susceptible to nucleophilic interaction. The significant electron withdrawal by the nitro group at C5 and the iodo group at C6 would make the benzene portion of the indole ring particularly electron-poor, influencing its reactivity in aromatic substitution reactions.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. nih.gov This method is crucial for predicting the potential of a compound to act as an inhibitor or modulator of a biological target.

While specific docking studies for this compound are not widely published, the modeling of similar indole derivatives against various protein targets provides a strong basis for prediction. nih.govmdpi.com In a hypothetical protein binding pocket, the distinct chemical features of the molecule would govern its interactions:

Hydrogen Bond Acceptors: The carbonyl oxygen of the N-acetyl group and the two oxygen atoms of the nitro group are potent hydrogen bond acceptors. They could form strong hydrogen bonds with donor residues in a protein's active site, such as the side chains of arginine, lysine (B10760008), serine, or threonine.

Aromatic System: The flat, aromatic indole ring system is capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. It can also engage in hydrophobic interactions.

Halogen Bonding: The iodine atom at the C6 position can participate in halogen bonding—a specific noncovalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site (like a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom) in the protein.

The binding mode describes the specific orientation and conformation of the ligand within the protein's active site. For this compound, a likely binding mode would involve the indole core anchoring the molecule within a hydrophobic pocket, while the peripheral functional groups form specific, directional interactions that enhance binding affinity.

The binding affinity, often expressed as an inhibition constant (Ki) or an IC₅₀ value, is a measure of how tightly a ligand binds to a protein. Docking programs use scoring functions to estimate this affinity. The combination of strong hydrogen bonds from the nitro and acetyl groups, potential halogen bonding from the iodo group, and hydrophobic/π-stacking interactions from the core structure suggests that this compound could exhibit significant binding affinity for a suitably shaped protein target. Studies on 6-nitroquipazine (B1217420) analogues have shown that substituents on the indole ring can dramatically influence binding affinity for protein targets like the serotonin (B10506) transporter. nih.gov

Molecular FeaturePotential Interaction TypeInteracting Protein Residues (Examples)
Nitro Group Oxygens Hydrogen Bonding (Acceptor)Arginine, Lysine, Serine, Histidine
N-Acetyl Carbonyl Oxygen Hydrogen Bonding (Acceptor)Serine, Threonine, Asparagine, Glutamine
Indole Aromatic Rings π-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Iodine Atom Halogen Bonding, Hydrophobic InteractionsCarbonyl backbones, Serine, Cysteine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. neliti.com By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

For a compound like this compound, a QSAR model would be built using a dataset of structurally similar indole derivatives with known biological activity (e.g., anti-proliferative activity). neliti.com Various molecular descriptors, which are numerical values representing different aspects of the molecule's structure, would be calculated. These descriptors fall into several categories:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges on atoms. These are derived from quantum chemical calculations and describe the molecule's electronic properties.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: The most common is LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the molecule's lipophilicity.

Topological Descriptors: Numerical indices derived from the 2D graph representation of the molecule, which describe its connectivity and branching.

The QSAR model would then use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forests (RF), to correlate these descriptors with the observed biological activity. frontiersin.orgbrieflands.com The specific combination of a bulky iodo group, a highly polar nitro group, and an N-acetyl group would result in unique descriptor values that would place this compound at a specific point within the model's chemical space, allowing for a prediction of its activity.

Descriptor ClassSpecific Descriptor ExampleProperty Represented
Electronic LUMO EnergyElectron affinity, susceptibility to nucleophilic attack
Electronic Dipole MomentOverall polarity of the molecule
Hydrophobic LogPLipophilicity, ability to cross cell membranes
Steric Molecular VolumeThe space occupied by the molecule, affecting fit into a binding site
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to membrane permeability

Applications in Chemical Biology and Advanced Materials

Lead Compound Generation and Optimization in Drug Discovery

The indole (B1671886) nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in both natural products and synthetic drugs with a wide range of biological activities. researchgate.netnih.gov The 1-(1H-indol-1-yl)ethanone framework, in particular, has been identified as a valuable starting point for the development of novel therapeutics. nih.goveurekaselect.com The addition of iodo and nitro substituents to this core, as seen in 1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone, provides chemical handles that can be exploited for lead generation and optimization.

Research into derivatives of the 1-(1H-indol-1-yl)ethanone scaffold has led to the discovery of potent inhibitors for therapeutic targets. For example, derivatives of this structure have been identified as inhibitors of the CBP/EP300 bromodomains, which are targets for the treatment of castration-resistant prostate cancer. nih.gov In such studies, a lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The iodo and nitro groups on this compound offer specific sites for such modifications, allowing chemists to explore the structure-activity relationship (SAR) and optimize the compound's interaction with its biological target. nih.gov The process of lead optimization is a critical phase in drug discovery, aiming to transform a promising initial compound into a viable drug candidate. nih.gov

The reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules. frontiersin.org Nitro-substituted indoles are valuable intermediates in organic synthesis, as the nitro group can be transformed into a variety of other functional groups, such as amines, which are common in bioactive compounds like tryptamines. acs.orgresearchgate.net The presence of the nitro group also activates the indole ring, influencing its reactivity in chemical transformations. researchgate.net

Furthermore, the iodine atom at the 6-position is a key feature for synthetic utility. It can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the attachment of diverse molecular fragments to the indole core, enabling the construction of large and intricate molecular architectures. The ability to build complex structures from this starting material is essential for creating libraries of compounds for high-throughput screening and for the total synthesis of natural products. nih.govresearchgate.net

Development of Chemical Probes and Tools for Biological Research

Chemical probes are indispensable tools for interrogating biological systems and elucidating the functions of proteins and other biomolecules. olemiss.edu A well-designed chemical probe should be potent, selective, and possess a functional group for attaching a reporter tag (e.g., a fluorescent dye, biotin, or a clickable handle) without disrupting its biological activity.

This compound serves as a potential scaffold for the development of such probes. Its inherent biological relevance, derived from the indole core, makes it a suitable starting point for targeting specific biological pathways. nih.gov The iodo-substituent is particularly useful for this purpose, as it can be readily converted into other functionalities, including alkynes or azides for click chemistry, or used in radiolabeling studies. This synthetic tractability allows for the systematic modification of the core structure to create tailored probes for specific research applications, aiding in target identification and validation in the drug discovery process.

Potential in Material Science (e.g., electronic properties related to nitro-substitution)

Beyond its biomedical applications, the electronic properties of this compound suggest its potential use in material science. The introduction of nitro groups into aromatic systems significantly alters their electronic characteristics. tandfonline.comtandfonline.com Nitro groups are strongly electron-withdrawing, which can lower the energy levels of the molecular orbitals and influence properties like electron affinity and charge transport.

Theoretical studies on nitro-substituted indole derivatives have explored their potential as high-energy-density materials. tandfonline.comtandfonline.com These studies calculate properties such as heats of formation, detonation velocity, and pressure to evaluate their energetic nature. The presence of multiple nitro groups, in particular, is a common feature in energetic materials. tandfonline.com While this compound itself is a mono-nitro compound, its synthesis and the study of its properties contribute to the broader understanding of how nitro-substitution impacts the stability and energy content of the indole scaffold. tandfonline.com This knowledge is valuable for the rational design of new materials with tailored electronic and energetic properties.

Future Research Directions

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of substituted indoles is critical for generating diverse chemical libraries for biological screening. While classical methods like the Leimgruber–Batcho and Fischer indole (B1671886) syntheses are well-established, future research should focus on developing more innovative and efficient synthetic routes to 1-(6-iodo-5-nitro-1H-indol-1-yl)ethanone and its derivatives. mdpi.comresearchgate.net

Key areas for exploration include:

Transition-Metal Catalyzed Reactions: The use of transition metals has revolutionized the synthesis of complex heterocyclic compounds. mdpi.com Research into palladium, copper, or rhodium-catalyzed cross-coupling and cyclization reactions could provide more direct and atom-economical pathways to functionalized indoles.

One-Pot Methodologies: Developing one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, can significantly improve efficiency by reducing purification steps and solvent waste. mdpi.com A one-pot approach for this class of compounds would be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Exploring the synthesis of nitro-iodo-indole derivatives using flow chemistry could enable the rapid generation of analogs for structure-activity relationship (SAR) studies.

Below is a table summarizing potential synthetic strategies for future exploration.

Synthetic StrategyPotential AdvantagesKey Considerations
Transition-Metal Catalysis High efficiency, functional group tolerance, direct C-H functionalization.Catalyst cost, ligand design, optimization of reaction conditions.
One-Pot Reactions Increased efficiency, reduced waste, time-saving. mdpi.comCompatibility of reagents and intermediates, reaction sequencing.
Flow Chemistry Enhanced safety, precise control, scalability, rapid optimization.Initial equipment setup, potential for clogging with solids.

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for their development as therapeutic agents. Future research should employ a combination of computational and experimental techniques to elucidate their mechanism of action.

Computational Modeling and Docking: In silico molecular docking studies can predict the binding modes and affinities of these compounds with various biological targets, such as protein kinases or DNA. jmchemsci.com This can help prioritize the synthesis of derivatives with improved binding characteristics.

Biophysical Techniques: Techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) can provide detailed insights into the interactions between the indole derivatives and their target proteins, confirming binding modes and kinetics.

Photo-induced Electron Transfer (PET) Studies: For compounds with suitable chromophores, PET studies can offer insights into electronic properties and potential interactions upon light excitation, which could be relevant for photodynamic therapy applications. researchgate.net

Rational Design of Derivatives with Enhanced Selectivity and Potency

The principles of rational drug design can be applied to modify the structure of this compound to improve its biological activity profile. This involves making systematic structural changes and evaluating their impact on potency and selectivity. nih.gov

Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with variations at different positions of the indole ring and the acetyl group will help to identify the key structural features required for biological activity. nih.gov For example, the presence of a carbonyl group at certain positions has been shown to increase cytotoxicity in cancer cells. mdpi.com

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the nitro group could be replaced with other electron-withdrawing groups to modulate the electronic properties of the molecule.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent lead compounds.

The table below outlines potential structural modifications and their intended effects.

Modification SiteProposed ChangeRationale for Enhanced Activity
N1-acetyl group Variation of the acyl chain (e.g., propionyl, benzoyl)May influence binding affinity and cell permeability.
C5-nitro group Replacement with other electron-withdrawing or -donating groupsModulates electronic properties, potentially affecting target interaction.
C6-iodo group Substitution with other halogens (Br, Cl, F) or other functional groupsCan alter steric and electronic properties, influencing binding and pharmacokinetics.
Indole Scaffold Introduction of substituents at other positions (e.g., C2, C3)Could provide additional interaction points with the biological target. researchgate.net

Investigation of Emerging Biological Targets for Indole Compounds

The indole scaffold is known to interact with a wide array of biological targets. chula.ac.thrsc.org While established targets are important, future research should also focus on exploring the potential of this compound and its derivatives against novel and emerging biological targets.

Potential emerging targets include:

Bromodomains: These are protein domains that recognize acetylated lysine (B10760008) residues and are implicated in cancer and inflammation. Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of CBP/EP300 bromodomains. nih.gov

Receptor Tyrosine Kinases (RTKs): Many indole derivatives are potent inhibitors of RTKs like VEGFR and EGFR, which are crucial in cancer progression. nih.govnih.gov

Multi-target Kinase Inhibitors: Designing compounds that can inhibit multiple kinases simultaneously is a promising strategy to overcome drug resistance in cancer. nih.gov

DNA Gyrase: This enzyme is a validated target for antibacterial agents, and some indole derivatives have shown inhibitory activity. jmchemsci.com

The diverse pharmacological potential of indole derivatives suggests that a broad screening approach against a panel of emerging targets could uncover novel therapeutic applications for this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone?

The synthesis of indole derivatives with nitro and iodo substituents typically involves multi-step functionalization. A common approach includes:

  • Nitro-group introduction : Electrophilic nitration of the indole ring using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .
  • Iodination : Direct iodination at the C6 position via electrophilic substitution using iodine monochloride (ICl) in acetic acid, leveraging the directing effects of the nitro group .
  • Acetylation : Reaction with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the ethanone moiety at the N1 position .
    Validation: Monitor intermediates using TLC and confirm regioselectivity via 1H^1H NMR (e.g., characteristic shifts for nitro and iodo groups at δ 8.2–8.5 ppm) .

Q. How can researchers purify this compound effectively?

  • Recrystallization : Use a mixed solvent system (e.g., ethanol/dichloromethane) to optimize crystal growth and remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with a gradient eluent (hexane/ethyl acetate) to separate byproducts. The nitro group’s polarity increases retention time .
    Note: Iodinated compounds are light-sensitive; perform purification under amber glassware or low-light conditions .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectral data for iodine- and nitro-substituted indoles?

Discrepancies in mass spectrometry (MS) or NMR data may arise due to:

  • Iodine’s isotopic pattern : Natural abundance of 127I^{127}I (100%) simplifies MS interpretation, but low-resolution MS may conflate peaks. Use high-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]+^+ at m/z 361.9702) .
  • Nitro-group tautomerism : In 1H^1H NMR, nitro groups can cause unexpected splitting; use 15N^{15}N-labeling or 2D NMR (HSQC) to assign signals unambiguously .
    Case Study: Discrepancies in IR carbonyl stretches (1650–1700 cm1^{-1}) may indicate solvent interactions. Compare data in DMSO vs. CDCl₃ to identify hydrogen-bonding effects .

Q. What challenges arise in crystallographic studies of this compound?

  • Electron density artifacts : The heavy iodine atom can dominate X-ray diffraction, obscuring lighter atoms (e.g., oxygen in nitro groups). Mitigate by collecting high-resolution data (≤0.8 Å) and using dual-space refinement in SHELXD .
  • Thermal motion : Nitro groups exhibit high thermal displacement parameters. Apply anisotropic refinement and validate with Hirshfeld surface analysis .
    Example: SHELXL refinement of a similar compound showed a 5% discrepancy in bond lengths without anisotropic modeling .

Q. How can computational methods predict reactivity for further functionalization?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilic aromatic substitution (EAS) sites. The nitro group deactivates the indole ring, directing reactions to the C4 or C7 positions .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (nitro/iodo) to plan nucleophilic attacks or cross-coupling reactions (e.g., Suzuki-Miyaura at C6) .

Data Contradiction Analysis

Q. How to address conflicting solubility reports for nitro-indole derivatives?

  • Solvent polarity : Conflicting solubility data (e.g., in DMSO vs. chloroform) may reflect the compound’s dual polar (nitro) and nonpolar (indole) regions. Use Hansen solubility parameters (δD, δP, δH) to optimize solvent selection .
  • Hydration effects : Anhydrous vs. hydrated forms (e.g., from recrystallization) can alter solubility. Characterize via TGA-DSC to confirm hydration state .

Methodological Best Practices

Q. What safety protocols are critical for handling iodo-nitro indoles?

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation (H315/H319) .
  • Waste disposal : Iodinated waste requires neutralization with NaHSO₃ before disposal to avoid environmental iodine accumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.